Prolyldiketopiperazine B Prolyldiketopiperazine B Prolyldiketopiperazine B is a proline-based diketopiperazine.
Brand Name: Vulcanchem
CAS No.: 62835-71-6
VCID: VC0540256
InChI: InChI=1S/C12H20N2O2/c1-8(2)5-6-9-12(16)14-7-3-4-10(14)11(15)13-9/h8-10H,3-7H2,1-2H3,(H,13,15)/t9-,10+/m0/s1
SMILES: O=C(N[C@H]1CCC(C)C)[C@](CCC2)([H])N2C1=O
Molecular Formula: C12H20N2O2
Molecular Weight: 224.3

Prolyldiketopiperazine B

CAS No.: 62835-71-6

Cat. No.: VC0540256

Molecular Formula: C12H20N2O2

Molecular Weight: 224.3

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Prolyldiketopiperazine B - 62835-71-6

Specification

CAS No. 62835-71-6
Molecular Formula C12H20N2O2
Molecular Weight 224.3
IUPAC Name (3S,8aR)-3-isopentylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Standard InChI InChI=1S/C12H20N2O2/c1-8(2)5-6-9-12(16)14-7-3-4-10(14)11(15)13-9/h8-10H,3-7H2,1-2H3,(H,13,15)/t9-,10+/m0/s1
Standard InChI Key IGZIEGLOLSUNTO-VHSXEESVSA-N
SMILES O=C(N[C@H]1CCC(C)C)[C@](CCC2)([H])N2C1=O
Appearance Solid powder

Introduction

Background of Prolyl Diketopiperazines

Prolyl diketopiperazines constitute a significant subset of cyclic dipeptides characterized by a diketopiperazine ring structure incorporating at least one proline residue. These compounds have garnered substantial scientific interest due to their diverse biological activities and their prevalence in natural sources, particularly in microorganisms such as Streptomyces species. The diketopiperazine structure features a six-membered ring with two amide linkages, creating a constrained cyclic structure that contributes to their unique properties and biological functions. This structural characteristic distinguishes them from linear peptides and confers stability against enzymatic degradation in biological systems .

Historical Context of Prolyl Diketopiperazine Research

Scientific investigation into prolyl diketopiperazines dates back to significant early research, with compounds such as L-prolyl-L-valine anhydride (PVA) and L-leucyl-L-proline anhydride (LPA) being isolated from culture filtrates of Streptomyces sp. S-580 . These foundational studies established the presence of these compounds in microbial metabolites and initiated interest in their formation mechanisms and potential biological roles. The research conducted by Koaze and colleagues represents an important contribution to the fundamental understanding of how these compounds are biosynthesized in microorganisms .

Structural Characteristics and Chemical Properties

Chemical Structure

Prolyldiketopiperazine B, as a member of the prolyl diketopiperazine family, would feature the characteristic 2,5-diketopiperazine ring with at least one proline residue. While the precise structure of Prolyldiketopiperazine B requires specific characterization beyond the available research data, structural analysis of related compounds provides valuable insights. Related compounds such as L-prolyl-L-valine anhydride (PVA) and L-leucyl-L-proline anhydride (LPA) feature a diketopiperazine core with proline coupled to valine or leucine respectively .

Physicochemical Properties

The physicochemical properties of prolyl diketopiperazines, which would inform understanding of Prolyldiketopiperazine B, typically include:

  • Solubility characteristics showing preferential dissolution in chloroform and other organic solvents

  • Distinctive infrared spectral patterns reflecting the cyclic dipeptide structure

  • Stability under acidic conditions with characteristic hydrolysis patterns

  • Unique chromatographic mobility on paper chromatography systems

These properties facilitate their isolation and identification from complex biological matrices, as demonstrated in the research work on related compounds .

Biosynthesis and Formation Mechanisms

Enzymatic Formation Pathways

Research into the formation of prolyl diketopiperazines provides critical insights into potential biosynthetic pathways for Prolyldiketopiperazine B. Studies with Streptomyces proteases have demonstrated that prolyl diketopiperazines form primarily through enzymatic hydrolysis of proteins and peptides containing proline residues, rather than through direct synthesis from free amino acids .

The mechanism proposed by Koaze suggests a specific pathway wherein straight-chain peptides containing proline at middle positions undergo enzymatic processing that facilitates intramolecular cyclization. This process appears to be enzymatically mediated rather than occurring spontaneously, as evidenced by the absence of diketopiperazine formation when using denatured enzyme preparations .

Peptide Precursor Requirements

Experimental evidence demonstrates specific structural requirements for peptide precursors that yield prolyl diketopiperazines. When glycyl-L-prolyl-L-leucine was hydrolyzed with streptomyces-protease, glycyl-L-proline anhydride (GPA) was successfully formed with approximately 3.1% yield . Conversely, L-prolyl-L-leucyl-glycine failed to produce any detectable diketopiperazines under the same enzymatic treatment, indicating that the position of the proline residue within the peptide sequence critically determines whether cyclization occurs .

This positional dependence suggests that Prolyldiketopiperazine B formation would similarly depend on specific peptide sequence contexts containing appropriately positioned proline residues.

Analytical Characterization Methods

Isolation and Purification Techniques

The isolation of prolyl diketopiperazines employs a methodical approach involving enzymatic hydrolysis followed by selective extraction. The general procedure established in previous research involves:

  • Enzymatic hydrolysis of protein substrates under controlled conditions

  • Concentration of the reaction mixture under reduced pressure

  • Extraction with chloroform to selectively recover diketopiperazines

  • Further purification through crystallization

  • Confirmation through melting point determination and spectroscopic analysis

This methodology has proven effective for isolating compounds like PVA and LPA, achieving yields of approximately 2.03% relative to the proline content in the starting substrate .

Spectroscopic and Chromatographic Identification

The identification and structural confirmation of prolyl diketopiperazines rely on multiple complementary techniques:

  • Paper chromatography with specific solvent systems for initial identification

  • Infrared spectroscopy for structural confirmation, with characteristic patterns distinctive of the diketopiperazine ring

  • Acid hydrolysis followed by amino acid analysis to confirm constituent amino acids

  • Comparative analysis with authentic standards to verify structural assignments

These techniques collectively provide robust identification protocols that would be applicable to the characterization of Prolyldiketopiperazine B .

Biological Sources and Production

Microbial Production

Streptomyces species represent primary biological sources for prolyl diketopiperazines, with Streptomyces sp. S-580 being documented as a producer of both L-prolyl-L-valine anhydride and L-leucyl-L-proline anhydride . The production of these compounds appears to be intrinsically linked to the proteolytic systems of these microorganisms, with extracellular proteases playing a central role in generating these cyclic dipeptides from protein substrates in their growth media.

The research suggests that prolyl diketopiperazine production by Streptomyces occurs through the following pathway:

  • Secretion of proteolytic enzymes into the extracellular environment

  • Hydrolysis of proteins containing appropriate peptide sequences

  • Specific cleavage patterns that facilitate intramolecular cyclization

  • Accumulation of the resulting diketopiperazines in the culture medium

This established production pathway provides a theoretical framework for understanding how Prolyldiketopiperazine B might be biosynthesized in microbial systems .

Comparative Analysis with Related Compounds

Structural Relationships

A comparative analysis of prolyl diketopiperazines reveals structural relationships that may inform understanding of Prolyldiketopiperazine B. The table below summarizes key characteristics of related compounds documented in the research:

CompoundConstituent Amino AcidsFormation from PeptideYield (%)Special Characteristics
L-prolyl-L-valine anhydride (PVA)L-proline, L-valineProtein hydrolysis~1.0-2.0Formed from casein and polypeptone
L-leucyl-L-proline anhydride (LPA)L-leucine, L-prolineProtein hydrolysis~1.0-2.0Formed from casein and polypeptone
Glycyl-L-proline anhydride (GPA)Glycine, L-prolineGelatin hydrolysis, GPL hydrolysis~3.1-5.2Major component from gelatin hydrolysis

These structural relationships provide a comparative framework within which Prolyldiketopiperazine B would be situated, potentially sharing formation mechanisms while possessing distinctive structural features that determine its specific biological activities .

Formation Efficiency

Research indicates variable formation efficiency for different prolyl diketopiperazines, with yields ranging from approximately 1.0% to 5.2% depending on the specific compound and substrate . The yield of glycyl-L-proline anhydride from glycyl-L-prolyl-L-leucine was calculated at 3.1%, with the yield based on proline content reaching 5.2% . These efficiency metrics provide benchmarks for evaluating the potential production of Prolyldiketopiperazine B in similar enzymatic systems.

Proposed Formation Mechanisms

Mechanistic Pathways

Based on experimental evidence, three potential mechanistic pathways for prolyl diketopiperazine formation were considered in the research:

  • Direct synthesis from free amino acids (Route A) - experimentally excluded

  • Formation from peptides through proteolytic enzyme action (Route B) - supported by evidence

  • Release of preformed diketopiperazines bound to proteins - considered unlikely

The evidence strongly supports Route B, wherein specific peptide sequences containing appropriately positioned proline residues undergo enzymatic processing that facilitates intramolecular cyclization . This mechanism likely involves activation of the carbonyl group, as diketopiperazine formation represents a form of peptide bond formation requiring such activation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator